Ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate is an organic compound with the molecular formula C12H16O4 It is a derivative of benzoic acid and features two hydroxyl groups and three methyl groups on the benzene ring, along with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate can be synthesized through the esterification of 2,4-dihydroxy-3,5,6-trimethylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of ethyl 2,4-dihydroxy-3,5,6-trimethylbenzyl alcohol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
Ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate biochemical pathways and exert various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,4-dihydroxy-6-methylbenzoate
- Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
- Ethyl 2,4,6-trimethylbenzoate
Uniqueness
Ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate is unique due to the presence of three methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of hydroxyl and ester functional groups also provides versatility in its applications and potential for further chemical modifications.
Properties
CAS No. |
81345-10-0 |
---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
ethyl 2,4-dihydroxy-3,5,6-trimethylbenzoate |
InChI |
InChI=1S/C12H16O4/c1-5-16-12(15)9-6(2)7(3)10(13)8(4)11(9)14/h13-14H,5H2,1-4H3 |
InChI Key |
NHKFCDQZJNYGKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C(=C1C)C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.